[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464312
InChI: InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
SMILES: CC(C)N(CC1CCCN1C(=O)C)CC(=O)O
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13464312

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[(1-acetylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
Standard InChI Key KVOVPMNGXNNVHQ-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1C(=O)C)CC(=O)O
Canonical SMILES CC(C)N(CC1CCCN1C(=O)C)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound, systematically named 2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid, has the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring’s second carbon, which influences its biological interactions. Key structural features include:

  • A pyrrolidine ring substituted with an acetyl group at the 1-position.

  • An isopropylamino moiety linked to the pyrrolidine’s 2-methyl group.

  • A carboxylic acid functional group attached via a methylene bridge.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
IUPAC Name2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid
Canonical SMILESCC(C)N(CC1CCCN1C(=O)C)CC(=O)O
SolubilityModerate in polar solvents

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves multi-step organic reactions:

  • Pyrrolidine Functionalization: The pyrrolidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

  • Amination: The isopropylamino moiety is introduced via nucleophilic substitution or reductive amination. Sodium iodide is often employed as a catalyst in amination reactions, as seen in analogous syntheses .

  • Carboxylation: The acetic acid group is added through a Michael addition or alkylation reaction, followed by hydrolysis.

Industrial-scale production may utilize continuous flow reactors to enhance yield and reduce byproducts. For example, the patent WO2020225831A1 describes a similar process for synthesizing pyrrolidine-based pharmaceuticals, highlighting the use of dichloromethane and tetrahydrofuran as solvents .

Purification and Characterization

Post-synthesis purification involves column chromatography or recrystallization. The compound’s structure is confirmed via NMR, mass spectrometry, and X-ray diffraction. Crystalline forms are critical for stability, as demonstrated by the patent’s emphasis on polymorph control .

Comparative Analysis with Structural Analogues

Substituent Effects

Modifying the pyrrolidine’s substituents alters biological activity. For instance:

  • {(S)-2-[(Acetyl-ethyl-amino)-Methyl]-pyrrolidin-1-yl}-acetic acid (C₁₁H₂₀N₂O₃) shows reduced solubility compared to the target compound due to its ethyl group .

  • Acalabrutinib intermediates prioritize bromine substituents for covalent binding to kinases .

Table 2: Comparison with Analogues

CompoundMolecular FormulaKey SubstituentBioactivity
[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acidC₁₂H₂₂N₂O₃IsopropylaminoEnzyme modulation
{(S)-2-[(Acetyl-ethyl-amino)-Methyl]-pyrrolidin-1-yl}-acetic acidC₁₁H₂₀N₂O₃EthylaminoLower solubility
Acalabrutinib intermediateC₂₆H₂₃N₇O₂BromineKinase inhibition

Research Findings and Biological Activity

Toxicity and Selectivity

Early-stage compounds often face challenges with selectivity. For example, pyrazolylpyrimidinones showed low selectivity indices (SI) due to mammalian cell toxicity . Optimizing the isopropyl group in the target compound may improve SI by reducing off-target interactions.

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